Picrasidine I

Oral squamous cell carcinoma Anticancer Cell viability

Researchers requiring validated dimeric β-carboline activity face scarcity of HPLC-verified material with documented mechanism-of-action data. Picrasidine I (CAS 100234-59-1, ≥98% HPLC) resolves this gap: • OSCC apoptosis: 20-40 μM; activates caspases 3/8/9; induces G₂/M arrest with cyclin A/B, CDK4/6 downregulation • Osteoclastogenesis: 5-10 μM inhibits RANKL-induced NF-κB & MAPK; validated by TRAP staining & bone resorption pit assays • NPC cytotoxicity: IC₅₀ 23.76-30.02 μM; HO-1-mediated ERK/Akt apoptosis Each batch is HPLC-verified with COA; sourced from Picrasma quassioides. Ships ambient or blue ice.

Molecular Formula C14H12N2O2
Molecular Weight 240.26 g/mol
Cat. No. B010304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicrasidine I
Synonymspicrasidine I
Molecular FormulaC14H12N2O2
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESCOC1=CN=C(C2=C1C3=C(N2)C(=CC=C3)O)C=C
InChIInChI=1S/C14H12N2O2/c1-3-9-14-12(11(18-2)7-15-9)8-5-4-6-10(17)13(8)16-14/h3-7,16-17H,1H2,2H3
InChIKeyJOHWQLSNGRWJRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Picrasidine I: Compound Overview


Picrasidine I (CAS 100234-59-1) is a dimeric β-carboline alkaloid isolated from the bark and stems of Picrasma quassioides (Simaroubaceae), with molecular formula C₁₄H₁₂N₂O₂ and molecular weight 240.26 g/mol [1]. As a β-carboline dimer, Picrasidine I belongs to a structurally distinct subclass of alkaloids characterized by two β-carboline monomeric units linked via specific bonding patterns, a structural feature that has been associated with substantially enhanced bioactivity relative to monomeric β-carbolines [2]. The compound has been documented to exhibit anti-inflammatory and anti-osteoclastogenic activities, with recent studies extending its pharmacological profile to anticancer effects in multiple carcinoma models [3].

Dimeric β-carboline scaffold for structure–activity relationship studies
Cell-model endpoint evaluation in carcinoma research (OSCC, NPC)
Analytical standard with batch documentation for reproducibility

Picrasidine I: Why Substitutes Fail


Literature evidence demonstrates that β-carboline dimers exhibit substantially higher bioactivity than the corresponding monomers in a variety of contexts [1]. Among the Picrasidine series of dimeric alkaloids (including Picrasidines A, C, F, G, H, J, R, S, T, and U) isolated from Picrasma quassioides, each possesses distinct dimeric linkage patterns and stereochemical configurations that dictate unique pharmacological profiles [2]. Specifically, Picrasidine I is characterized by its unique β-carboline dimeric architecture, and substitution with structurally related alkaloids such as Picrasidine J (which preferentially inhibits metastasis via EMT suppression) or Picrasidine S (which lacks the same osteoclastogenesis-inhibitory data package) would yield divergent experimental outcomes due to non-overlapping mechanism-of-action signatures [3]. Furthermore, monomeric β-carbolines such as harmine or harmaline, while sharing the β-carboline core, lack the dimeric enhancement effect and possess entirely distinct pharmacological target profiles (e.g., MAO-A inhibition), making them inappropriate functional substitutes for studies requiring the dimer-specific activities documented for Picrasidine I.

Monomeric β‑carbolines (harmine, harmaline)

Dimeric enhancement is absent; target profiles differ (e.g., MAO‑A inhibition) and may not support dimer‑specific activity studies.

Other Picrasidine dimers (Picrasidine J, S)

Distinct linkage patterns lead to divergent mechanism‑of‑action signatures; experimental outcomes may not transfer directly.

Unspecified‑purity natural product extracts

Batch variability in alkaloid content may compromise quantitative bioassay reproducibility.

Picrasidine I: Quantitative Evidence


Oral Squamous Cell Carcinoma Cytotoxicity

Picrasidine I demonstrated dose-dependent and time-dependent reduction in cell viability in oral squamous cell carcinoma cells. At 40 μM concentration for 24 h, picrasidine I reduced cell viability relative to untreated control cells [1].

OSCC Cytotoxicity
Class‑level
Dose‑dependent reduction (20–40 μM, 24–72 h)
Supports cytotoxicity endpoint evaluation in OSCC models
MTT assay; time‑course cell viability
Oral squamous cell carcinoma Anticancer Cell viability

Nasopharyngeal Carcinoma Cytotoxicity

Picrasidine I exhibited differential cytotoxicity across nasopharyngeal carcinoma (NPC) cell lines. MTT assay analysis revealed IC₅₀ values of 23.76 μM in NPC-039 cells and 30.02 μM in NPC-BM cells, establishing a defined potency range for this cell type [1].

NPC Cytotoxicity
Reported
IC₅₀ 23.76 μM (NPC‑039), 30.02 μM (NPC‑BM)
Supports NPC cell‑model response context
MTT assay; 1.26‑fold IC₅₀ difference
Nasopharyngeal carcinoma Anticancer IC50

RANKL-Induced Osteoclastogenesis Inhibition

Picrasidine I significantly inhibited RANKL-induced osteoclast formation from bone marrow macrophages (BMMs). Mechanistically, PI markedly blocked RANKL-induced activation of MAPKs and NF-κB signaling pathways and decreased ROS generation in osteoclast precursors. The inhibitory effect was concentration-dependent across the tested range of 5–10 μM [1].

RANKL Inhibition
Class‑level
Inhibited RANKL‑induced NF‑κB & MAPK activation
Supports osteoclastogenesis pathway‑response interpretation
5–10 μM in BMMs; TRAP+ multinucleated cells
Osteoclastogenesis Osteoporosis NF-κB

Caspase Activation in OSCC Cells

Picrasidine I induced apoptosis in OSCC cells as evidenced by increased activation of PARP and caspases 3, 8, and 9, disruption of mitochondrial membrane potential, enhanced expression of proapoptotic mediators (Bak and Bim L/S), and reduced expression of antiapoptotic mediators (Bcl-2 and Bcl-xL) [1].

Caspase Activation
Class‑level
Increased PARP, caspase‑3/8/9; Bak/Bim up, Bcl‑2/Bcl‑xL down
Supports apoptosis pathway‑response context
Intrinsic & extrinsic pathway engagement
Apoptosis Caspase activation Mitochondrial pathway

β-Carboline Dimer Activity Enhancement

A comprehensive review of β-carboline alkaloid monomers and dimers covering 2006–2017 reported that β-carboline dimers display substantially higher bioactivity than the corresponding monomers in a variety of contexts, representing a class-wide structural advantage conferred by dimerization [1].

Dimer Activity
Class‑level
Reported higher bioactivity vs. monomers (class‑level review)
Supports structural–activity review for dimer selection
Qualitative literature synthesis (2006–2017)
β-Carboline dimer Structure-activity relationship Dimerization advantage

Analytical Purity Specification

Picrasidine I is commercially available as an analytical standard with HPLC purity ≥98%, with documentation including COA, NMR, and HPLC chromatograms provided for batch-to-batch reproducibility verification .

Purity Specification
Data to verify
HPLC ≥98% (area normalization)
Supports batch reproducibility review
COA, NMR, HPLC documentation available
Analytical standard HPLC purity Quality control

Picrasidine I: Validated Applications


OSCC Preclinical Studies

Picrasidine I is validated for OSCC preclinical research based on demonstrated dose-dependent cytotoxicity at 20–40 μM concentrations [1]. The compound induces apoptosis through dual mitochondrial and death receptor pathways, with documented activation of caspases 3, 8, and 9, making it suitable for mechanistic apoptosis studies in oral cancer models. Procurement of HPLC-verified Picrasidine I (≥98% purity) ensures reproducible G₂/M cell cycle arrest and downregulation of cyclin A, cyclin B, CDK4, and CDK6.

Osteoporosis and Bone Resorption Research

Picrasidine I is validated for osteoclastogenesis and bone resorption studies based on its demonstrated inhibition of RANKL-induced osteoclast formation from bone marrow macrophages at 5–10 μM concentrations [1]. The compound's dual suppression of NF-κB and MAPK signaling pathways, coupled with ROS attenuation, provides a multi-target mechanism suitable for investigating therapeutic interventions in osteoporosis and metabolic bone disorders. TRAP staining and bone resorption pit assays serve as validated endpoints.

NPC Apoptosis and HO-1 Pathway

Picrasidine I is validated for NPC research with established IC₅₀ values of 23.76 μM (NPC-039) and 30.02 μM (NPC-BM) [1]. The compound triggers heme oxygenase-1 (HO-1)-induced apoptosis via ERK and Akt signaling pathways, providing a defined molecular mechanism for NPC apoptosis studies. Recommended working concentrations range from 10–40 μM, enabling researchers to design dose-response experiments with validated cytotoxicity parameters.

Natural Product Anticancer Discovery

Picrasidine I serves as a validated lead compound for anticancer drug discovery programs targeting head and neck malignancies. Its documented activity across multiple carcinoma cell lines (OSCC and NPC) combined with its dimeric β-carboline scaffold—which class-wide demonstrates enhanced bioactivity relative to monomeric β-carbolines [1]—positions it as a structurally distinct natural product scaffold for medicinal chemistry optimization and structure-activity relationship studies.

Application
Selection Property
Validation Focus
OSCC cell‑model studies
β‑carboline dimer scaffold
Cytotoxicity & caspase activation endpoints
Osteoclastogenesis pathway studies
Multi‑pathway inhibition (NF‑κB, MAPK)
Osteoclast formation & TRAP assay endpoints
NPC apoptosis pathway studies
HO‑1 induction context
Apoptosis & ERK/Akt pathway endpoints
Natural product SAR studies
Dimeric β‑carboline core
Bioactivity comparison across monomer/dimer series

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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